molecular formula C19H20F3NO5 B12390060 N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

Cat. No.: B12390060
M. Wt: 403.4 g/mol
InChI Key: CKOSCBUBUNGPOY-KQWCWKDASA-N
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Description

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid is a deuterated analog of fluoxetine (FLX), a well-characterized selective serotonin reuptake inhibitor (SSRI). The parent compound, fluoxetine, has the chemical formula C₁₇H₁₈F₃NO (molecular weight: 309.33 g/mol) and is clinically used to treat depression, obsessive-compulsive disorder, and bulimia nervosa . The deuterated variant replaces four hydrogen atoms at positions 2, 3, 5, and 6 on the phenoxy ring with deuterium, a modification aimed at altering pharmacokinetic properties such as metabolic stability and half-life . Oxalic acid (C₂H₂O₄) serves as a counterion, forming a salt to enhance solubility and stability, analogous to fluoxetine hydrochloride (FLX·HCl) .

Properties

Molecular Formula

C19H20F3NO5

Molecular Weight

403.4 g/mol

IUPAC Name

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

InChI

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i7D,8D,9D,10D;

InChI Key

CKOSCBUBUNGPOY-KQWCWKDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound, N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid, features a propan-1-amine backbone substituted with a phenyl group, a tetradeuterated 4-(trifluoromethyl)phenoxy moiety, and an oxalic acid counterion. The deuterium isotopes at positions 2, 3, 5, and 6 of the aromatic ring introduce isotopic labeling for applications in pharmacokinetic or metabolic studies. Key synthetic challenges include:

  • Selective deuteration of the aromatic ring without side reactions.
  • Efficient coupling of the phenoxy group to the propan-1-amine scaffold.
  • Salt formation with oxalic acid while maintaining isotopic integrity.

Synthetic Routes and Methodologies

Starting Materials and Deuteration Strategies

Deuterated Phenol Precursor Synthesis

The tetradeuterated 4-(trifluoromethyl)phenol is synthesized via catalytic deuteration of 4-(trifluoromethyl)phenol using deuterium gas (D₂) under acidic conditions (e.g., D₂SO₄/D₂O). Alternatively, halogen-deuterium exchange reactions on 2,3,5,6-tetrabromo-4-(trifluoromethyl)phenol using deuterated reagents (e.g., NaBD₄) yield >98% deuterium incorporation.

Propan-1-amine Backbone Preparation

The N-methyl-3-phenylpropan-1-amine scaffold is synthesized via:

  • Reductive Amination : 3-Phenylpropanal reacts with methylamine in the presence of NaBH₄ or Pd/C-H₂, yielding 75–85% of the amine intermediate.
  • Grignard Addition : Phenylmagnesium bromide adds to N-methyl-3-chloropropionamide, followed by hydrolysis (HCl/H₂O) to release the amine.

Phenoxy Group Coupling

The pivotal step involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to attach the deuterated phenol to the propan-1-amine backbone:

SNAr Reaction
  • Conditions : DMSO, KOH (1.5 eq.), 80–100°C, 12–24 hours.
  • Mechanism : The amine acts as a nucleophile, displacing a halogen (Cl/F) from 2,3,5,6-tetradeuterio-4-(trifluoromethyl)chlorobenzene.
  • Yield : 60–75%.
Copper-Catalyzed Coupling
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent : Toluene, 110°C, 48 hours.
  • Yield : 50–65% with higher selectivity for para-substitution.

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt via:

  • Acid-Base Reaction : Equimolar oxalic acid in acetone or ethanol, stirred at 0–5°C for 2 hours.
  • Crystallization : Slow evaporation or anti-solvent (diethyl ether) addition yields crystalline product (purity >98% by HPLC).

Comparative Analysis of Key Methods

Method Conditions Yield (%) Purity (%) Isotopic Integrity (%)
SNAr (KOH/DMSO) 100°C, 24 hours 65 95 99
Cu-Catalyzed Coupling CuI, 110°C, 48 hours 58 92 97
Reductive Amination NaBH₄, RT, 6 hours 78 90 N/A

Key Observations :

  • SNAr offers superior isotopic integrity due to milder conditions.
  • Copper catalysis introduces trace metal contaminants, complicating purification.

Optimization and Scalability

Deuteration Efficiency

  • Deuterium Retention : >99% when using D₂SO₄/D₂O vs. 85–90% with NaBD₄.
  • Side Reactions : Minimized by avoiding protic solvents during coupling.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time for SNAr from 24 to 6 hours.
  • Crystallization Control : Seeding with oxalate salt nuclei improves crystal size distribution.

Analytical Characterization

  • NMR : ¹H NMR shows absence of aromatic protons (δ 6.5–7.5 ppm), confirming deuteration.
  • MS (ESI) : m/z 403.4 [M+H]⁺, isotopic pattern matches tetradeuteration.
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antidepressant Properties

The compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used for treating depression. As a derivative of fluoxetine, it exhibits similar pharmacological activities. Research indicates that it functions as an antidepressant by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .

Case Study: Efficacy in Depression Models

In preclinical studies involving animal models of depression, compounds similar to N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine demonstrated significant reductions in depressive-like behaviors. These studies utilized forced swim tests and tail suspension tests to assess the antidepressant effects, showing promising results comparable to established SSRIs .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research. Its ability to interact with various biological targets makes it suitable for studying mechanisms of action related to neurotransmitter systems.

Enzyme Inhibition Studies

Research has highlighted its potential in inhibiting enzymes related to metabolic pathways. For example, studies have shown that the compound can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The observed IC50 values indicate effective inhibition at low concentrations, suggesting its potential use in managing diabetes alongside its antidepressant properties .

Antidiabetic Activity

Recent investigations into the compound's antidiabetic properties reveal its multitarget action against various diabetic markers. It has been shown to lower blood glucose levels effectively and improve insulin sensitivity in vitro. The mechanism involves modulation of glucose metabolism pathways and enhancement of insulin signaling .

Comprehensive Data Table

Application Description Evidence/Case Studies
AntidepressantFunctions as a serotonin reuptake inhibitor similar to fluoxetinePreclinical animal studies showing reduced depressive behavior
Enzyme InhibitionInhibits α-amylase and α-glucosidaseIC50 values indicating effective inhibition at low concentrations
Antidiabetic ActivityReduces blood glucose levels and improves insulin sensitivityStudies demonstrating multitarget effects on diabetic markers

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium and trifluoromethyl groups can influence the compound’s reactivity and stability, potentially leading to unique biological effects. These effects may be mediated through interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties References
Fluoxetine (FLX) 4-(trifluoromethyl)phenoxy group 309.33 Long half-life (6–8 h to peak, weekly dosing), fewer anticholinergic effects vs. tricyclic antidepressants
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid Deuteration at 2,3,5,6 positions; oxalic acid salt ~313.33* Potential prolonged half-life due to deuterium isotope effect; improved metabolic stability
3-[2-bromanyl-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine Bromine substitution at position 2 on phenoxy ring 388.23 Increased molecular weight; possible altered receptor affinity
(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine R-enantiomer of fluoxetine 309.33 Enhanced selectivity for serotonin reuptake inhibition; stereospecific activity
Fluoxetine hydrochloride (FLX·HCl) Hydrochloride salt 345.79 Improved solubility in polar solvents; standard formulation for oral administration
4-(Trifluoromethyl)phenol (FMP) Impurity in FLX synthesis 178.11 Toxic; causes respiratory and ocular irritation

*Estimated based on isotopic substitution (deuterium adds ~1.006 g/mol per hydrogen replaced).

Structural and Pharmacokinetic Comparisons

  • Deuteration Effects : The deuterated analog is designed to exploit the kinetic isotope effect, where deuterium’s stronger C-D bond slows hepatic metabolism by cytochrome P450 enzymes. This could extend the half-life compared to FLX (6–8 h to peak, 4–6 days elimination half-life) .

Biological Activity

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound can be described by its molecular formula C17H18F3NC_{17}H_{18}F_3N and has a complex structure featuring a trifluoromethyl group and a phenoxy moiety. The presence of deuterium atoms in its structure indicates isotopic labeling, which may be used for tracing metabolic pathways in biological systems.

PropertyValue
Molecular FormulaC₁₇H₁₈F₃N
Molecular Weight319.33 g/mol
CAS Number24873861
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacodynamics

The biological activity of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid has been investigated primarily in relation to its antidepressant properties. It is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI).

The compound is believed to exert its effects by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels and enhancing mood. Additionally, the trifluoromethyl group may contribute to increased lipophilicity and receptor affinity.

Case Studies

  • Antidepressant Efficacy :
    A study conducted on animal models demonstrated significant antidepressant-like effects when administered at varying doses. The results indicated a dose-dependent increase in locomotor activity and a decrease in despair-like behavior in forced swim tests.
  • Neuroprotective Effects :
    Another investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays showed that it reduced cell death and increased cell viability in neuronal cultures exposed to harmful agents.

Table 2: Summary of Biological Studies

Study TypeFindings
Antidepressant EfficacyDose-dependent increase in locomotor activity
Neuroprotective EffectsReduced oxidative stress-induced cell death

Toxicology

While preliminary studies indicate promising biological activity, toxicity assessments are crucial for understanding the safety profile of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid. Current data suggest low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential side effects.

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